molecular formula C22H19N3O3S3 B2659489 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1104821-82-0

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2659489
CAS RN: 1104821-82-0
M. Wt: 469.59
InChI Key: UFKRMOGHRONNKA-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The solid-state structure could potentially be determined by techniques such as single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Techniques such as NMR spectroscopy and elemental analysis could be used to characterize the compound .

Scientific Research Applications

EGFR Inhibitors in Cancer Therapy

This compound has been studied as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is associated with various types of cancers . EGFR is a transmembrane glycoprotein, and mutations leading to its overexpression or overactivity have been linked to cancer . The compound has shown potential in molecular docking and dynamics simulation studies, indicating that it could be a promising candidate for cancer therapy .

Nonlinear Optical (NLO) Properties

The compound has been synthesized and characterized for its strong nonlinear optical (NLO) properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density of the medium responds nonlinearly to the electric field of the light. This property could make the compound useful in various optical applications .

Antioxidant Activities

The compound has been studied for its potential antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Enzyme Inhibitory Potential

The compound has been evaluated for its inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . These enzymes are involved in the breakdown of certain neurotransmitters, and inhibitors of these enzymes are used in the treatment of conditions like Alzheimer’s disease .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c26-21(18-9-4-12-25(18)31(27,28)20-11-5-13-29-20)23-16-7-3-6-15(14-16)22-24-17-8-1-2-10-19(17)30-22/h1-3,5-8,10-11,13-14,18H,4,9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKRMOGHRONNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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